molecular formula C13H16F2INO2 B8166025 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide

3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide

Cat. No.: B8166025
M. Wt: 383.17 g/mol
InChI Key: TZFCHDDRTVFSTA-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide is an organic compound that features a benzamide core substituted with a difluoroethoxy group, an iodine atom, and diethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Difluoroethoxy Intermediate: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.

    Amidation: The final step involves the formation of the benzamide by reacting the iodinated intermediate with N,N-diethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium iodide or Grignard reagents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxy-substituted benzoic acids, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be employed in biochemical assays to study the interactions of difluoroethoxy-substituted compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, while the iodine atom may facilitate interactions through halogen bonding. The diethylamine moiety can contribute to the compound’s overall lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)benzaldehyde
  • 3-(2,2-Difluoroethoxy)benzoic acid
  • 3-(2,2-Difluoroethoxy)-N,N-dimethylbenzamide

Uniqueness

3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide is unique due to the combination of its difluoroethoxy group, iodine atom, and diethylamine moiety. This combination imparts distinct chemical and physical properties, such as enhanced binding affinity and specific reactivity patterns, which are not observed in similar compounds.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-N,N-diethyl-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2INO2/c1-3-17(4-2)13(18)9-5-6-10(16)11(7-9)19-8-12(14)15/h5-7,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFCHDDRTVFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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